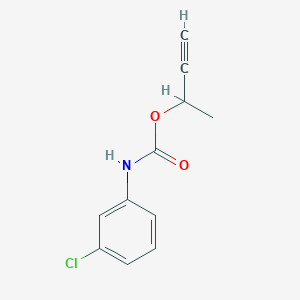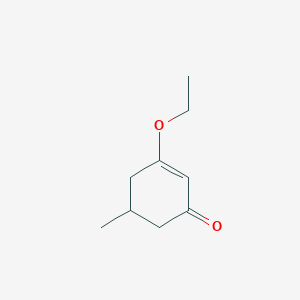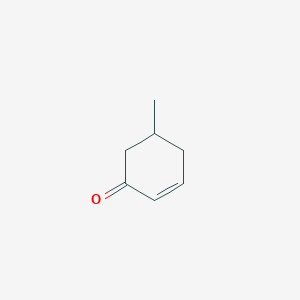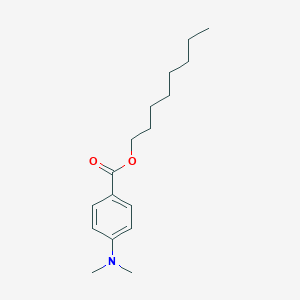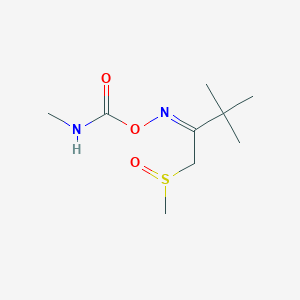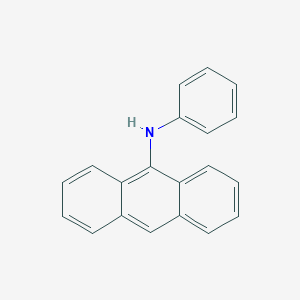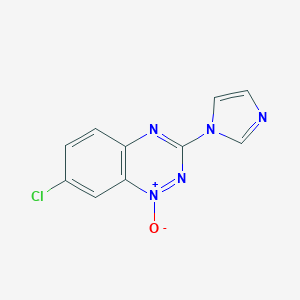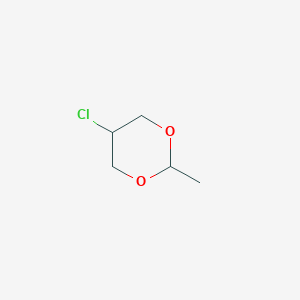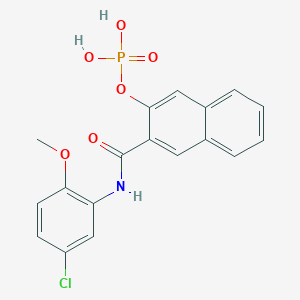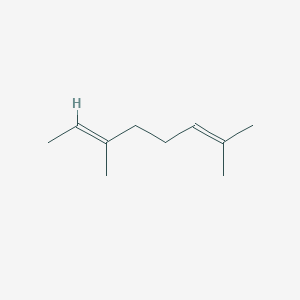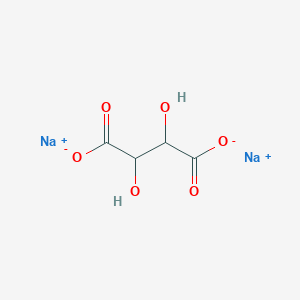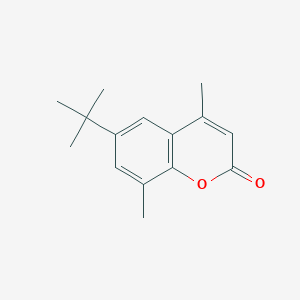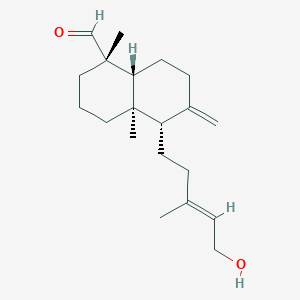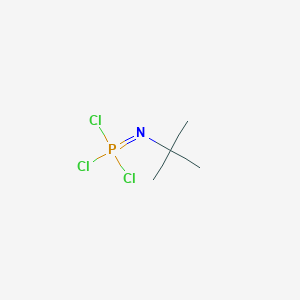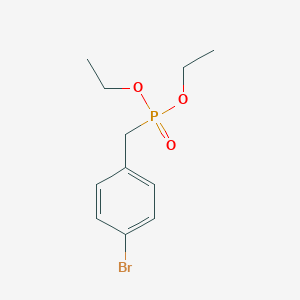
Diethyl (4-Bromobenzyl)phosphonate
Vue d'ensemble
Description
Diethyl (4-bromobenzyl) phosphonate is an organophosphorus compound. Its chemical formula is C12H15BrO3P and its molecular weight is 313.15g/mol. The compound is a colorless to pale yellow liquid with a special smell. It is soluble in organic solvents such as ether and chloroform, but hardly soluble in water .
Synthesis Analysis
The synthesis of Diethyl (4-Bromobenzyl)phosphonate has been described in several studies . For instance, Ostaszewski and coworkers synthesized 7 diethyl benzylphosphonate derivatives and one related compound, and evaluated their antimicrobial agents . Another study mentioned the synthesis of Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate .Molecular Structure Analysis
The molecular structure of Diethyl (4-Bromobenzyl)phosphonate is characterized by a molecular formula of C11H16BrO3P and a monoisotopic mass of 306.002045 Da .Applications De Recherche Scientifique
Chemical Synthesis
Diethyl 4-bromobenzylphosphonate is used in various areas of chemical synthesis . It is a clear liquid with a color ranging from colorless to very pale yellow . It is often used as a reagent in the synthesis of other chemical compounds .
Material Science
In the field of material science, diethyl 4-bromobenzylphosphonate can be used in the development of new materials . Its properties make it a valuable component in the creation of certain types of polymers and composites .
Chromatography
Diethyl 4-bromobenzylphosphonate can also be used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties can help in the separation and identification of components in a mixture .
Analytical Research
In analytical research, diethyl 4-bromobenzylphosphonate can be used as a standard for the calibration of analytical instruments . This helps ensure the accuracy and reliability of the results obtained from these instruments .
Potential Antimicrobial Agents
A study has shown that diethyl benzylphosphonates, including diethyl 4-bromobenzylphosphonate, have potential as antimicrobial agents . The study found that these compounds showed high selectivity and activity against certain strains of Escherichia coli . These compounds may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Drug Resistance Research
Due to their potential as antimicrobial agents, diethyl benzylphosphonates can be used in research on drug resistance . They could be particularly useful in studying the increasing resistance of bacteria to various drugs and antibiotics .
Propriétés
IUPAC Name |
1-bromo-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTXXSZUISGKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454436 | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-Bromobenzyl)phosphonate | |
CAS RN |
38186-51-5 | |
| Record name | Diethyl P-[(4-bromophenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (4-Bromobenzyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is diethyl 4-bromobenzylphosphonate utilized in synthesizing aggregation-induced emission (AIE) materials?
A1: Diethyl 4-bromobenzylphosphonate plays a crucial role in a multi-step synthesis of AIE materials derived from triphenylethylene []. The process involves a Wittig-Horner reaction where diethyl 4-bromobenzylphosphonate reacts with bis(4-bromophenyl)methanone. This reaction forms a substituted stilbene derivative, which is then further modified via Suzuki coupling with various arylboronic acids to yield the final AIE compounds [].
Q2: Can you explain the role of diethyl 4-bromobenzylphosphonate in synthesizing precursors for carbon nanohoops?
A2: Diethyl 4-bromobenzylphosphonate serves as a reagent in the synthesis of trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, a key intermediate in the production of carbon nanohoop precursors []. This is achieved through a Homer-Wadsworth-Emmons reaction with 4-bromocinnamaldehyde. The diene then undergoes a Diels-Alder reaction with 1,4-benzoquinone to form a substituted dihydronaphthalene, which is further elaborated to construct the carbon nanohoop framework [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

